molecular formula C26H21N3O3 B2659993 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-52-1

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2659993
CAS No.: 866342-52-1
M. Wt: 423.472
InChI Key: HWIJTACFBRWZCQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic core comprising pyrazole and quinoline moieties. Key structural features include:

  • 4-Methoxyphenyl substituent: Introduces electron-donating effects, influencing electronic density and redox properties.
  • 3-Methylbenzyl group: Adds hydrophobicity, impacting solubility and membrane permeability.
  • Synthetic routes: Likely involves palladium-catalyzed cross-coupling or cyclization reactions, analogous to methods for related quinolines .

Properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-4-3-5-17(10-16)13-29-14-21-25(18-6-8-19(30-2)9-7-18)27-28-26(21)20-11-23-24(12-22(20)29)32-15-31-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJTACFBRWZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the dioxolo ring and the methoxyphenyl and methylbenzyl substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the structure.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, catalysts, and specific solvents to ensure the reactions proceed efficiently. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. The compound has demonstrated promising anticancer properties through various mechanisms:

  • Kinase Inhibition : Quinoline derivatives, including the studied compound, have been identified as effective inhibitors of several kinases involved in cancer progression. For instance, compounds similar to 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline have shown efficacy against PI3K and PDK1 kinases, which are crucial for cell survival and proliferation in various cancers .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have reported significant reductions in cell viability across different cancer cell lines when treated with quinoline-based compounds .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is vital for optimizing drug design. Research has utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy of various derivatives of quinoline compounds:

  • QSAR Models : These models have been developed to analyze the impact of structural modifications on biological activity. For example, variations in substituents on the quinoline ring have been correlated with changes in inhibitory potency against specific cancer cell lines .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor effects of quinoline derivatives, a compound structurally similar to this compound was synthesized and tested. The results indicated that this compound inhibited cell proliferation by over 70% in certain cancer lines compared to controls. Molecular docking studies revealed strong interactions with target enzymes .

Case Study 2: Kinase Inhibition

Another study focused on designing novel quinoline analogs as selective inhibitors for PI3K. Compounds were synthesized and evaluated for their inhibitory activity. The results showed that modifications leading to enhanced hydrophobic interactions significantly increased potency. The compound's IC50 values were notably lower than those of existing inhibitors .

Data Tables

Compound NameStructureActivityIC50 (μM)Target Enzyme
Compound AStructure AAntitumor0.45PI3K
Compound BStructure BAntitumor0.35PDK1
This compoundStructureAntitumorTBDTBD

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Key Substituents Molecular Formula Electronic Effects Bioactivity Notes
Target Compound 4-MeOPh, 3-MeBz C27H23N3O3 Electron-donating (MeO), hydrophobic Potential antioxidant activity
3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[...]quinoline 4-EtPh, 3-FBz C27H22FN3O2 Electron-withdrawing (F), moderate lipophilicity Enhanced reactivity in halogen-mediated interactions
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-MeOBz)pyrazolo[4,3-c]quinoline 4-EtOPh, 3-MeOBz, 7,8-diMeO C29H28N3O4 Increased lipophilicity (EtO, diMeO) Improved metabolic stability
5-(4-ClPh)-8-(3-FBz)-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene 4-ClPh, 3-FBz C24H15ClFN3O2 Strong electron-withdrawing (Cl, F) Possible cytotoxicity

Key Observations :

  • Electron-donating groups (e.g., MeO) : Correlate with antioxidant activity, as seen in pyrazoline derivatives .
  • Alkoxy chain length (MeO vs. EtO) : Ethoxy groups increase lipophilicity, affecting pharmacokinetics .

Structural Modifications and Physicochemical Properties

  • Melting Points: The target compound’s solid-state stability is comparable to analogues with fused dioxolo/dioxino rings (e.g., 248–251°C for related pyrazoloquinolines ).
  • Solubility : Hydrophobic substituents (e.g., 3-MeBz) reduce aqueous solubility, necessitating formulation adjustments for biological testing.

Research Findings and Implications

  • Antioxidant Potential: Methoxy-substituted compounds exhibit strong DPPH radical scavenging, implying the target compound may share this trait .
  • Bioactivity Diversity : Halogenated analogues show divergent activities (e.g., cytotoxicity vs. antioxidant effects), highlighting substituent-driven selectivity .
  • Synthetic Challenges : Multi-step syntheses require optimization for yield and purity, particularly in introducing bulky substituents like 3-MeBz .

Biological Activity

The compound 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazoloquinoline core, which is associated with various biological activities. The presence of methoxy and methylbenzyl groups enhances its solubility and bioactivity.

Anti-inflammatory Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated potent inhibition of NO production, with an IC50 value comparable to established anti-inflammatory agents. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions .

Anti-cancer Activity

The potential anti-cancer properties of pyrazoloquinolines have been widely studied. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to the compound have been reported to inhibit cell proliferation in melanoma and breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
Anti-inflammatoryInhibition of NO production~0.39 µM
Anti-cancerInduction of apoptosisVaries by cell line
AntioxidantScavenging free radicalsNot specified

Case Studies

  • Study on RAW 264.7 Cells : In a controlled study, the compound significantly reduced LPS-induced NO production in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent. The study highlighted the structural features that contribute to its activity, suggesting that modifications in substituents could enhance efficacy .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related pyrazoloquinolines on various cancer cell lines. Results showed that while some derivatives exhibited high cytotoxicity against melanoma cells, others maintained selectivity for cancer cells over normal cells, underscoring the importance of structural optimization in drug design .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinolines is closely linked to their chemical structure. Modifications at specific positions on the quinoline ring can significantly influence their pharmacological properties:

  • Substituents : Electron-donating groups (e.g., -OCH₃) at the para position generally enhance anti-inflammatory activity.
  • Ring Modifications : Alterations to the dioxole or pyrazole moieties can affect both solubility and bioactivity.

Q & A

Q. Yield Optimization :

  • Employ kinetic control by adjusting reaction temperatures (e.g., reflux vs. room temperature) .
  • Use catalysts like triethylamine for acid chloride condensations .
  • Monitor reaction progress via TLC and GC to minimize side products .

Advanced: How can computational models predict the compound’s biological activity and guide SAR studies?

Answer:
Generative AI models like Adapt-cMolGPT (a GPT-based framework fine-tuned with target-specific data) can:

  • Predict binding affinities to proteins by analyzing structural motifs (e.g., methoxyphenyl groups for hydrophobic interactions) .
  • Generate analogs with modified substituents (e.g., replacing methylbenzyl with fluorinated groups) to explore SAR .
  • Validate predictions using molecular docking simulations and in vitro assays .

Example Application :
Replace the 3-methylbenzyl group with a 3-trifluoromethylbenzyl moiety to assess impacts on solubility and target binding .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Identify protons on aromatic rings (δ 6.7–7.7 ppm), methoxy groups (δ ~3.8 ppm), and methylbenzyl substituents (δ 2.2–2.3 ppm) .
    • ¹³C-NMR : Confirm carbonyl (δ ~160 ppm) and quaternary carbons in the dioxolo and pyrazolo rings .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as done for pyrrolo[3,2-d]pyrimidine derivatives .
  • Mass Spectrometry : Verify molecular weight (e.g., [M⁺] at m/z 480 for similar pyrazoloquinolines) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in:

  • Experimental Design : Differences in cell lines, assay conditions (e.g., pH, temperature), or dosing regimens. Standardize protocols using guidelines from environmental-chemical studies (e.g., Project INCHEMBIOL’s tiered validation) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA for dose-response curves) .
  • Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target engagement .

Case Study : If one study reports anticonvulsant activity while another does not, validate using a rodent seizure model and compare pharmacokinetic parameters (e.g., brain penetration) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorogenic substrates (e.g., NADPH depletion assays for oxidoreductases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
  • Antioxidant Activity : Measure radical scavenging (DPPH or ABTS assays) .

Q. Protocol :

Prepare compound solutions in DMSO (<0.1% final concentration).

Run assays in triplicate with positive controls (e.g., ascorbic acid for antioxidant tests) .

Advanced: How to design environmental fate studies for this compound?

Answer:
Follow the INCHEMBIOL framework :

Physicochemical Properties :

  • Measure logP (octanol-water partitioning) and solubility to predict environmental mobility.
  • Assess photostability under UV light (λ = 254–365 nm).

Biotic Transformations :

  • Use soil microcosms to study microbial degradation (e.g., LC-MS/MS for metabolite identification).

Ecotoxicity :

  • Test acute toxicity on Daphnia magna (EC₅₀) and algae (growth inhibition).

Table 1 : Key Environmental Parameters

ParameterMethodReference
logPShake-flask method
Photodegradation half-lifeHPLC-UV under simulated sunlight
Algal toxicityOECD 201 guideline

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Structural Modifications :
    • Replace metabolically labile groups (e.g., methoxy → trifluoromethoxy) .
    • Introduce electron-withdrawing substituents to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask phenolic -OH groups as acetyl or phosphate esters .
  • In Silico Prediction : Use ADMET tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .

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